molecular formula C19H13F3N2O2 B2483390 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 338962-75-7

3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2483390
CAS No.: 338962-75-7
M. Wt: 358.32
InChI Key: NRKAFBFGDDEYJC-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a recognized and potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, demonstrating high selectivity over other TRPC subtypes and related ion channels. Its primary research value lies in the pharmacological dissection of TRPC5-mediated signaling pathways, which are implicated in a range of physiological and pathophysiological processes. In neuroscience, this compound is utilized to investigate the role of TRPC5 in neuronal excitability, fear and anxiety behaviors, and the regulation of depressive-like states , providing critical insights for potential neuropsychiatric disorder research. Beyond the central nervous system, it serves as a key tool compound in cardiovascular studies, where TRPC5 channels are involved in endothelial permeability and vascular inflammation . The mechanism of action involves direct antagonism of the channel, effectively blocking cation influx and downstream calcium signaling. The specific molecular architecture, featuring the indole and trifluoromethylphenyl moieties, is crucial for its binding affinity and functional activity, making it an indispensable chemical probe for advancing the understanding of TRPC5 biology in disease models.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-19(21,22)11-4-3-5-12(8-11)24-17(25)9-14(18(24)26)15-10-23-16-7-2-1-6-13(15)16/h1-8,10,14,23H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKAFBFGDDEYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The indole derivative can then be further functionalized to introduce the trifluoromethylphenyl group and the pyrrolidine-2,5-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic protodeboronation of pinacol boronic esters and other advanced organic transformations are employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindoles.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxindoles, reduced indole derivatives, and substituted phenyl and indole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of indole and pyrrolidine exhibit significant anticancer activities. For instance, compounds similar to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione have shown effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects
Indole derivatives are known for their neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Antifungal Activity
The compound has been evaluated for its antifungal properties, showing activity against various plant pathogens. For example, it has demonstrated efficacy against Botrytis cinerea, a major fungal pathogen affecting crops. The antifungal activity was assessed through bioassays that indicated significant inhibition rates at concentrations as low as 50 μg/ml .

Insecticidal Properties
In addition to antifungal activity, derivatives of this compound have shown moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest potential applications in crop protection strategies, providing an alternative to conventional pesticides .

Material Science

Synthesis of Novel Polymers
The unique chemical structure of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione makes it a candidate for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in developing materials for electronics and coatings that require specific functional properties .

Case Study 1: Anticancer Activity

A study published in the Frontiers in Chemistry evaluated a series of indole derivatives for their anticancer properties. Among these, a compound structurally related to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione exhibited significant cytotoxicity against multiple cancer cell lines at low concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Agricultural Efficacy

In agricultural research, several trifluoromethyl pyrimidine derivatives were synthesized and tested for their antifungal and insecticidal activities. The results showed that compounds similar to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione had comparable efficacy to commercial fungicides, suggesting their viability as eco-friendly alternatives in pest management strategies .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions influence the compound’s binding affinity and selectivity towards biological targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

  • 3-(1H-Indol-3-yl)-1-phenylpyrrolidine-2,5-dione (CAS 199744-56-4): Lacks the trifluoromethyl group, resulting in lower molecular weight (290.32 g/mol vs. ~347.3 g/mol for the trifluoromethyl variant) and reduced lipophilicity (clogP ~2.5 vs. ~3.8) .
  • 4-Butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives : Incorporate a piperazine ring, enhancing 5-HT1A affinity (Ki = 3.2 nM for compound 31 vs. serotonin’s Ki = 2.1 nM) .
  • 5-Methoxy- and 5-Fluoro-indole variants : Substituents on the indole ring modulate SERT inhibition. For example, 5-methoxy derivatives show improved SERT binding (IC50 < 10 nM) compared to unsubstituted indoles .
Pharmacological Profiles

Table 1: Comparison of Key Parameters

Compound 5-HT1A Ki (nM) SERT IC50 (nM) Molecular Weight (g/mol) clogP
Target Compound (Trifluoromethyl) Data pending Data pending ~347.3 ~3.8
1-Phenyl Analog 15.4 28.6 290.32 2.5
4-Butyl-Arylpiperazine Derivative 3.2 12.7 435.4 4.1
5-Methoxy-Indole Derivative 8.9 7.3 325.3 3.2
Key Findings
  • Piperazine vs. Pyrrolidine Scaffolds : Piperazine-containing derivatives (e.g., compound 31) exhibit superior 5-HT1A affinity (Ki = 3.2 nM) due to additional hydrogen-bonding interactions with the receptor’s active site . In contrast, pyrrolidine-2,5-dione derivatives prioritize balanced SERT/5-HT1A dual activity .
  • Substituent Positioning : 5-Methoxy or 5-fluoro groups on the indole ring optimize SERT inhibition, while substitutions at N1 of the pyrrolidine ring (e.g., arylpiperazine) fine-tune 5-HT1A selectivity .

Biological Activity

3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a compound that belongs to a class of indole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety and a pyrrolidine-2,5-dione structure, which are known to contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.

Pharmacological Activity

Research has demonstrated various pharmacological activities associated with this compound:

Anticonvulsant Activity

In vitro studies have shown that derivatives of this compound exhibit significant anticonvulsant properties. For instance, certain analogs demonstrated maximal protection in seizure models, indicating their potential as antiepileptic agents. The mechanism appears to involve the inhibition of sodium and calcium currents, as well as antagonism of TRPV1 receptors .

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited low IC50 values (1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7), suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

Studies have indicated that 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione acts as an inhibitor of specific enzymes involved in inflammatory pathways. For example, it has been shown to inhibit prostaglandin synthetase in vitro, which may explain its anti-inflammatory properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : By modulating ion channels such as sodium and calcium channels, the compound can alter neuronal excitability and prevent seizures.
  • Receptor Antagonism : The interaction with TRPV1 receptors contributes to its anticonvulsant effects.
  • Enzyme Inhibition : The inhibition of prostaglandin synthesis suggests potential applications in treating inflammatory conditions.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Anticonvulsant Efficacy : In a study utilizing the 6 Hz seizure model, compounds similar to 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione demonstrated significant anticonvulsant activity with protective indexes indicating a favorable benefit-risk ratio .
  • Cytotoxicity Against Cancer Cells : A comparative analysis showed that the compound's derivatives had lower IC50 values than established chemotherapeutics in various cancer cell lines, highlighting their potential as novel anticancer agents .

Data Tables

The following table summarizes key findings related to the biological activity of 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione:

Activity TypeModel/Cell LineIC50 (µg/mL)Mechanism
Anticonvulsant6 Hz Seizure Model-Sodium/Ca²⁺ Channel Inhibition
CytotoxicityHCT-116 (Colon Cancer)1.9Apoptosis Induction
CytotoxicityMCF-7 (Breast Cancer)2.3Cell Cycle Arrest
Enzyme InhibitionProstaglandin Synthetase-Competitive Inhibition

Q & A

Q. What are the established synthetic routes for 3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the indole moiety via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions .
  • Step 2 : Functionalization of the indole core with a trifluoromethylphenyl group via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Cyclization to form the pyrrolidine-2,5-dione ring using dehydrating agents like acetic anhydride or DCC .
    Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for cyclization), and stoichiometric ratios of coupling reagents. Suboptimal conditions may lead to side products like dimerized intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of substitutions (e.g., indole C3 vs. C5 positions). For example, 1H^1H-NMR peaks at δ 11.18 (s, 1H) indicate the indolic NH proton .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M−H]^− at m/z 484.9815 vs. calculated 484.9804) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring (e.g., cis vs. trans configuration of substituents) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (10 mM stock solutions recommended). Precipitation in PBS may necessitate surfactants (e.g., Tween-80) .
  • Stability : Degrades under prolonged UV exposure; assays should use amber vials and minimize light exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • SAR Analysis : Compare substituent effects (e.g., 5-fluoro vs. 5-methoxy indole derivatives) on target binding. For example, 5-fluoro analogs show enhanced kinase inhibition due to electronegativity, while methoxy groups improve membrane permeability .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may confound activity data .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining efficacy?

  • Docking Studies : Molecular dynamics simulations predict binding poses to cytochrome P450 enzymes (e.g., CYP3A4) to mitigate metabolic instability .
  • logP Optimization : Introduce hydrophilic groups (e.g., morpholine-dione) to reduce logP from >3.5 to <2.5, enhancing aqueous solubility without compromising target affinity .

Q. What mechanistic insights explain the compound’s selectivity for serotonin receptors vs. off-target GPCRs?

  • Structural Determinants : The trifluoromethylphenyl group occupies a hydrophobic pocket in 5-HT2A_{2A} receptors, while steric clashes prevent binding to adrenergic receptors (α1_11_1) .
  • Mutagenesis Studies : Replace key residues (e.g., Trp6.48 in transmembrane helix 6) to confirm critical hydrogen bonding with the pyrrolidine-dione carbonyl .

Q. How do synthetic byproducts (e.g., dimerized intermediates) affect pharmacological data interpretation?

  • HPLC-MS Monitoring : Track impurities during synthesis; dimerized byproducts (e.g., via [4+2] cycloaddition) exhibit reduced bioactivity and must be excluded via gradient elution .
  • Bioassay Controls : Include purified byproduct samples in parallel assays to quantify false-positive signals .

Methodological Challenges and Solutions

Q. What protocols mitigate racemization during the synthesis of chiral pyrrolidine-dione derivatives?

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce enantioselective cyclization (e.g., >95% ee achieved via asymmetric organocatalysis) .
  • Low-Temperature Reactions : Conduct steps below −20°C to suppress epimerization at the pyrrolidine C3 position .

Q. How are conflicting cytotoxicity data reconciled across cell lines?

  • Cell-Specific Metabolism : HepG2 cells overexpress CYP450 enzymes, leading to rapid compound clearance vs. HEK293 cells. Normalize data using metabolic inhibitors (e.g., 1-aminobenzotriazole) .
  • Apoptosis Assays : Distinguish necrotic vs. apoptotic cell death via Annexin V/PI staining to clarify mechanisms .

Q. What in vivo formulation strategies address the compound’s poor oral bioavailability?

  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve intestinal absorption (e.g., 3.5-fold increase in Cmax_{max} vs. free compound) .
  • Prodrug Design : Introduce ester moieties (e.g., acetyloxymethyl) at the indole NH to enhance permeability, with enzymatic cleavage in plasma .

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